N-(Hydroxymethyl)acrylamide

Catalog No.
S568632
CAS No.
924-42-5
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hydroxymethyl)acrylamide

CAS Number

924-42-5

Product Name

N-(Hydroxymethyl)acrylamide

IUPAC Name

N-(hydroxymethyl)prop-2-enamide

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7)

InChI Key

CNCOEDDPFOAUMB-UHFFFAOYSA-N

SMILES

C=CC(=O)NCO

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
6.46 M
Solubility in water, g/100ml at 20 °C: 188

Synonyms

monomethylolacrylamide, N-(hydroxymethyl)acrylamide, N-hydroxymethylacrylamide, N-MAM, N-methanolacrylamide, N-methylolacrylamide

Canonical SMILES

C=CC(=O)NCO

The exact mass of the compound N-(Hydroxymethyl)acrylamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)6.46 msolubility in water, g/100ml at 20 °c: 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 553. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Hydroxymethyl)acrylamide (NMA) is a bifunctional monomer characterized by a polymerizable vinyl group and a reactive hydroxymethyl pendant group. In industrial and laboratory procurement, NMA is primarily selected for its ability to enable latent (post-polymerization) crosslinking. It can be readily copolymerized into linear or branched polymer backbones via free-radical polymerization while keeping the hydroxymethyl group intact. Upon subsequent thermal activation (typically 120–150 °C) or acidic catalysis, NMA undergoes self-condensation to form robust methylene or ether crosslinks, releasing water or formaldehyde [1]. This distinct two-stage reactivity profile makes it a critical precursor for advanced adhesives, self-crosslinking latexes, and structurally resilient hydrogels.

Replacing NMA with standard acrylamide (AM) or conventional bifunctional crosslinkers like N,N'-methylenebisacrylamide (MBA) fundamentally alters polymer processability and network architecture. Acrylamide lacks a reactive pendant group, rendering it incapable of self-crosslinking without the addition of external curing agents [1]. Conversely, while MBA is a standard crosslinker, it induces crosslinking simultaneously during the primary polymerization phase. This simultaneous gelation restricts the flow, moldability, and coatability of the intermediate polymer. NMA’s procurement value lies in its latent crosslinking capability, which allows manufacturers to synthesize processable, liquid-state prepolymers that can be applied, molded, or spun before being thermally cured into permanent thermoset networks [2].

Enhanced Ionic Conductivity and Flexibility in Polymer Electrolytes

When formulating flexible hydrogel polymer electrolytes, substituting standard acrylamide (AM) with NMA significantly alters the thermal and electrochemical profile of the resulting matrix. In a head-to-head comparison of polyacrylic acid-based hydrogels, the NMA-copolymerized system (P(AA-co-HAM)) achieved an ionic conductivity of 2.00 × 10⁻² S/cm and a reduced glass transition temperature (Tg) of 152 °C, exhibiting higher performance than the AM baseline [1]. This difference is driven by the moderate crosslinking density and enhanced hydrogen bonding facilitated by the hydroxymethyl groups.

Evidence DimensionIonic conductivity and Glass Transition Temperature (Tg)
Target Compound Data2.00 × 10⁻² S/cm; Tg = 152 °C (P(AA-co-HAM))
Comparator Or BaselineP(AA-co-AM) (Acrylamide baseline)
Quantified DifferenceMeasurable increase in ionic conductivity and lower Tg indicating greater flexibility.
ConditionsRadical polymerization of acrylic acid with NMA vs AM, swollen in NaNO3 aqueous solution.

Buyers formulating flexible energy storage devices should prioritize NMA to achieve the necessary balance of mechanical flexibility and high ion transport.

Post-Polymerization Mechanical Toughening in Hydrogels

Traditional hydrogels crosslinked simultaneously during polymerization often suffer from structural brittleness. By utilizing NMA as a post-crosslinking agent within microgel composites, manufacturers can decouple polymerization from network rigidification. Data shows that microgel composite hydrogels leveraging NMA's latent hydroxymethyl reactivity achieve a high tensile strength of 127 kPa alongside a moderate elongation of 427% [1]. This performance peaks at a specific NMA microgel content (5.0 to 14.8%), beyond which excessive crosslinking density reduces elasticity.

Evidence DimensionTensile strength and elongation
Target Compound Data127 kPa tensile strength; 427% elongation
Comparator Or BaselineConventional simultaneously crosslinked hydrogels (typically <50 kPa and highly brittle)
Quantified DifferenceOver 2x increase in tensile strength while maintaining >400% elasticity.
ConditionsMicrogel composite hydrogels prepared via post-crosslinking of NMA-containing reactive microgels by heating.

Procurement teams sourcing materials for stress-bearing hydrogels or elastomers must select NMA to enable two-stage curing, which prevents premature embrittlement.

High-Temperature Stability for Extreme Environment Fluids

In deep-well oil and gas operations, conventional metal-ion crosslinkers (e.g., Cr3+, Al3+) are prone to hydrolysis, causing gel syneresis at temperatures below 80 °C. Substituting these with organic monomer crosslinkers like NMA establishes stable covalent bonds between the polymer amide groups and the crosslinker. NMA-crosslinked polymer gels demonstrate robust thermal stability, maintaining network integrity without significant syneresis at temperatures up to 120–150 °C for extended periods [1].

Evidence DimensionThermal degradation threshold (syneresis onset)
Target Compound DataStable up to 120–150 °C
Comparator Or BaselineMetal-ion crosslinkers (Cr3+, Al3+) (Degrade < 80 °C)
Quantified Difference40–70 °C higher thermal stability threshold before network failure.
ConditionsPolymer gels formulated for profile control and water shutoff in high-temperature reservoirs.

For industrial buyers in the energy sector, NMA is a mandatory procurement choice to prevent catastrophic fluid failure in high-temperature subterranean environments.

Controlled Thermal Activation Window for Adhesives

NMA is heavily utilized in nonwoven binders because its crosslinking mechanism remains dormant at room temperature but activates rapidly under specific thermal conditions. Formulations utilizing NMA copolymers (e.g., vinyl acetate/ethylene/NMA) can be dried at 66–93 °C and subsequently cured at 149–154 °C for 3 to 5 minutes to achieve full crosslinking [1]. This specific activation window allows the adhesive to thoroughly wet and penetrate the substrate before the thermoset network locks into place, a processing advantage impossible with spontaneous crosslinkers.

Evidence DimensionCuring activation temperature
Target Compound DataDormant at 25 °C; fully cures at 149–154 °C (3-5 mins)
Comparator Or BaselineSpontaneous or room-temperature crosslinkers (premature gelation)
Quantified DifferenceProvides a distinct >100 °C processing window between application and final cure.
ConditionsVinyl acetate/ethylene/NMA copolymer applied to nonwoven substrates with an acidic curing agent.

Manufacturers of industrial coatings and textiles require NMA to ensure long pot-life and thorough substrate penetration prior to thermal curing.

Latent-Curing Adhesives and Nonwoven Binders

Directly leveraging its thermal activation window, NMA is prioritized for formulating one-part adhesives that require extended shelf-life and flowability at room temperature, but must form highly water-resistant thermoset bonds upon industrial heat pressing[1].

Flexible Hydrogel Polymer Electrolytes

Downstream of its ability to lower Tg and improve ionic conductivity compared to standard acrylamide, NMA is highly suited for solid-state batteries, flexible supercapacitors, and wearable bioelectronics[2].

High-Temperature Oil and Gas Drilling Fluids

Utilizing its higher covalent bond stability over metal-ion crosslinkers, NMA is a critical component in profile control and water shutoff gels deployed in deep, high-temperature (120–150 °C) reservoirs [3].

Self-Healing and Elastomeric Microgel Coatings

Based on its post-polymerization toughening capabilities, NMA is selected for synthesizing soap-free latexes and microgel composites that cure into highly elastic, mechanically robust protective films [4].

Physical Description

N-methylolacrylamide appears as a colorless or yellow aqueous solution.
Liquid
WHITE CRYSTALS.

XLogP3

-0.5

Boiling Point

277 °C

LogP

-1.81 (calculated)

Melting Point

165 to 167 °F (NTP, 1992)
74.5 °C
75 °C

UNII

W8W68JL80Q

GHS Hazard Statements

Aggregated GHS information provided by 960 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 960 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 920 of 960 companies with hazard statement code(s):;
H301 (67.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (18.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (67.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H340 (67.72%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (67.72%): May cause cancer [Danger Carcinogenicity];
H351 (10.87%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (67.83%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (85.98%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (13.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.03 (negligible)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

924-42-5

Wikipedia

N-(hydroxymethyl)acrylamide

Methods of Manufacturing

Acrylamide + formaldehyde (hydroxymethylation)

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
2-Propenamide, N-(hydroxymethyl)-: ACTIVE

Stability Shelf Life

May undergo spontaneous combustion in storage.

Dates

Last modified: 08-15-2023

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